5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Overview
Description
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, also known as CMOT, is a chemical compound that is used for a variety of purposes, including scientific research. It is a yellow-white crystalline solid with a molecular weight of 290.58 g/mol and a melting point of 192-194°C. CMOT is an important compound for scientific research, due to its unique properties and wide range of applications.
Scientific Research Applications
Stereochemistry Study : Nishiyama and Yamada (1971) utilized this compound in the study of stereochemistry of 2-oxo-3-aryl-5-methyl-1,2,3-oxathiazolidines (Nishiyama & Yamada, 1971).
Synthesis of Various Oxathiazines : Varlamov et al. (2004) reported its use in obtaining various oxathiazines and their derivatives (Varlamov et al., 2004).
Electrophilic Fluorination : Cabrera and Appel (1995) noted its role as a stable crystalline compound used for electrophilic fluorination of various organic compounds under mild conditions (Cabrera & Appel, 1995).
Study of Allylphenol Effects : Qaisi, El-Abadelah, and Voelter (2004) utilized its synthesis for studying the effects of allylphenol on sulfonyl derivatives (Qaisi et al., 2004).
Synthesizing Cyclic Sulfones : Islam, Takikawa, and Lim (2014) found that synthesized 6H-1,3,5-oxathiazine S,S-dioxides, which include this compound, are relatively stable and useful in synthesizing cyclic sulfones (Islam et al., 2014).
Biological Research : This compound is also noted as a biologically important 3-oxacepham derivative by Islam, Nurnabi, Chowdhury, and Masud (2007) (Islam et al., 2007).
Formation of Heterocyclic Compounds : Tian and Liu (2005) highlighted its ability to react with various compounds to form heterocyclic compounds (Tian & Liu, 2005).
Organocatalytic Reactions : Wang, Cui, Ren, and Zhang (2014) used it in a highly enantioselective direct Mannich reaction of methyl alkyl ketones with cyclic imines benzo[e][1,2,3]oxathiazine 2,2-dioxides (Wang et al., 2014).
Crystal Structure Analysis : Icbudak et al. (2005) and Dege, Icbudak, and Adıyaman (2006) reported on the crystal structure of this compound, showing its relevance in structural chemistry (Icbudak et al., 2005), (Dege et al., 2006).
Pharmaceutical Applications : Ivanova et al. (2023) identified derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, related to this compound, as selective inhibitors of human carbonic anhydrases IX and XII, suggesting potential therapeutic applications (Ivanova et al., 2023).
properties
IUPAC Name |
5-chloro-6-methyl-2,2-dioxooxathiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO4S/c1-2-3(5)4(7)6-11(8,9)10-2/h1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZOKLTZSNJEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NS(=O)(=O)O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72827-08-8 | |
Record name | 5-Chloroacesulfame | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072827088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-CHLOROACESULFAME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98K78OBT7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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